![molecular formula C4H3ClN6 B1268221 7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine CAS No. 3210-38-6](/img/structure/B1268221.png)

7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

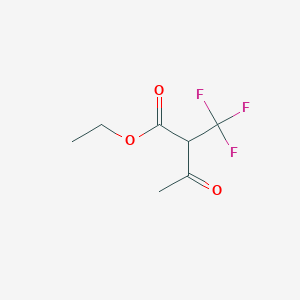

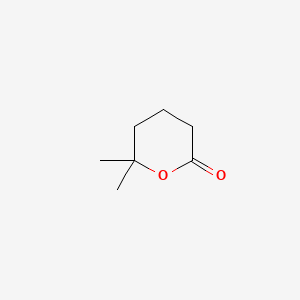

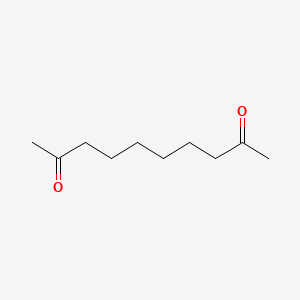

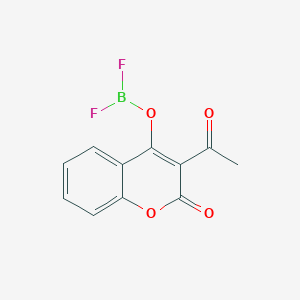

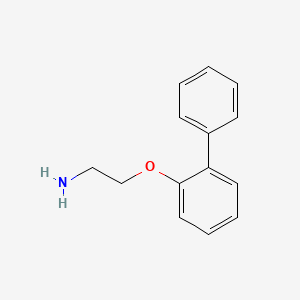

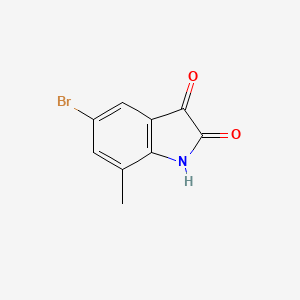

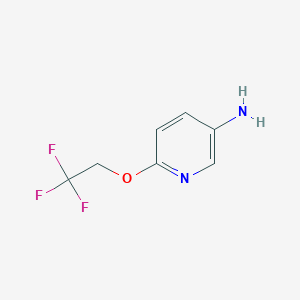

Tetrazolopyrimidines represent an important class of heterocyclic compounds, showing a wide range of biological activities and chemical properties. The specific compound "7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine" falls within this category, featuring a tetrazolo[1,5-c]pyrimidine backbone substituted with chlorine and amino groups.

Synthesis Analysis

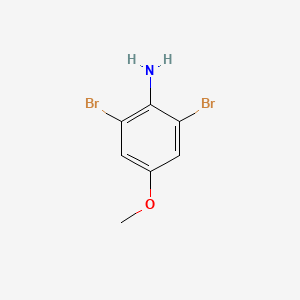

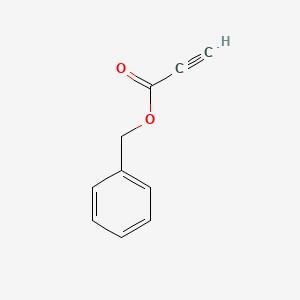

The synthesis of tetrazolopyrimidines, including derivatives close to "7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine," involves multi-step reactions starting from basic heterocyclic precursors. For instance, the synthesis of 5-amino-tetrazolopyrimidines can begin with the reaction of 5-amino-tetrazole with ethyl cyanoacetate, yielding excellent yields under specific conditions (Liu et al., 2013). The structures of these compounds are typically confirmed by various spectroscopic techniques such as UV-vis, FTIR, and NMR.

Molecular Structure Analysis

The molecular structure of tetrazolopyrimidine derivatives is characterized using spectroscopic and crystallographic methods. For instance, X-ray crystallography provides detailed insights into the regioselectivity of reactions and the molecular conformation of synthesized compounds, as demonstrated in studies involving pyrazolopyrimidines (Kaping et al., 2020).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Compound Formation

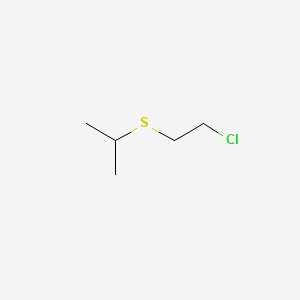

7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine plays a crucial role in the formation of novel chemical compounds. For instance, it has been used in the synthesis of fused azolo[1,5-a]pteridines and azolo[5,1-b]purines, which are achieved through nitration and subsequent reduction processes (Gazizov et al., 2020). Additionally, this chemical is instrumental in the regioselective synthesis of substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides (Drev et al., 2014).

Pharmacological Research

In the field of pharmacology, 7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine derivatives have shown potential as inhibitors for the treatment of Mycobacterium tuberculosis (Sutherland et al., 2022). This research demonstrates its significance in developing new therapeutic agents.

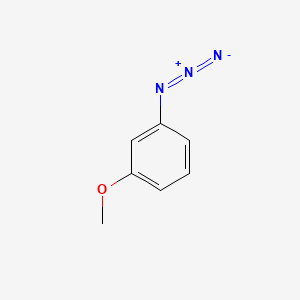

Material Science and Dyes

This compound is also significant in material science, particularly in the synthesis of novel arylazo disperse dyes derived from similar compounds for various industrial applications (Liu et al., 2013).

Novel Synthesis Techniques

Innovative synthesis techniques involving 7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine are being explored. For example, Kaping et al. (2020) reported a one-pot regioselective synthesis method of highly substituted pyrazolo[1,5-a]pyrimidines, which enhances the efficiency of chemical synthesis processes (Kaping et al., 2020).

Safety And Hazards

The safety information available indicates that 7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Zukünftige Richtungen

The future directions for the research and development of 7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine and its derivatives are likely to focus on their potential applications in various fields of research and industry . Given their significant impact in medicinal chemistry and material science, these compounds are expected to continue attracting a great deal of attention .

Eigenschaften

IUPAC Name |

7-chlorotetrazolo[1,5-c]pyrimidin-8-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN6/c5-3-2(6)4-8-9-10-11(4)1-7-3/h1H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJPONWLUZPASL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C2=NN=NN21)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40324656 |

Source

|

| Record name | 7-chlorotetrazolo[1,5-c]pyrimidin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40324656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine | |

CAS RN |

3210-38-6 |

Source

|

| Record name | NSC407413 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-chlorotetrazolo[1,5-c]pyrimidin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40324656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.